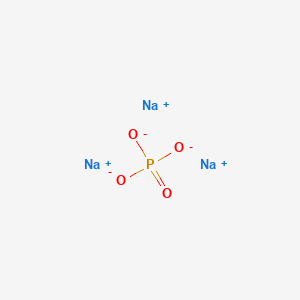
2-(2-氯苯氧基)乙醇
描述
2-(2-Chlorophenoxy)ethanol is a chemical compound with the molecular formula C8H9ClO2 and a molecular weight of 172.609 . It is also known by other names such as Ethanol, 2-(2-chlorophenoxy)- .
Molecular Structure Analysis
The molecular structure of 2-(2-Chlorophenoxy)ethanol can be represented by the InChI string: InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-(2-Chlorophenoxy)ethanol is a liquid in its physical state . It has a boiling point range of 114 - 116 °C / 237.2 - 240.8 °F .科学研究应用
生物催化合成
真菌中的高效合成:Kurbanoğlu 等人(2009 年)的一项研究表明,黑曲霉可以通过生物催化高效合成(S)-1-(2-氯苯基)乙醇,这是缓解哮喘症状的关键中间体。该工艺在优化条件下实现了高转化率和高收率 (Kurbanoğlu、Taskin、Zilbeyaz 和 Hasenekoglu,2009 年)。
安大略念珠菌在药物合成中的应用:Ni 等人(2012 年)发现安大略念珠菌可以催化不对称还原 2-氯-1-(3-氯苯基)乙酮,生成(R)-2-氯-1-(3-氯苯基)乙醇,这是一种重要的药物中间体,具有高产率和对映体过量 (Ni、Zhang 和 Sun,2012 年)。
环境解毒
- 催化脱氯和解毒:Zhou、Wang 和 Sheng(2010 年)探讨了使用 Pd/Fe 双金属对 1-(2-氯苯基)乙醇进行脱氯和解毒。该工艺有效降低了其毒性,使其成为处理受污染废水的一种很有前景的方法 (Zhou、Wang 和 Sheng,2010 年)。
催化和动力学
- 木质素模型化合物中氧化的动力学:Nie 等人(2014 年)研究了 1-(3,4-二甲氧基苯基)乙醇(一种木质素模型化合物)与二氧化氯的氧化动力学。这项研究有助于了解环境应用中的氯化和氧化反应 (Nie 等人,2014 年)。
医药应用
- 手性中间体的合成:Miao 等人(2019 年)描述了不动杆菌属将 2-氯-1-(2,4-二氯苯基)乙酮生物转化为(R)-2-氯-1-(2,4-二氯苯基)乙醇的过程。这一过程具有高立体选择性,对于合成药物制造中的手性中间体具有重要意义 (Miao、Liu、He 和 Wang,2019 年)。
工业应用
- 生物生产中的工艺强化:Eixelsberger 等人(2013 年)专注于(S)-1-(2-氯苯基)乙醇生物生产的放大和强化,强调了该工艺用于生产这种用于化疗药物的关键手性中间体的经济可行性和效率 (Eixelsberger、Woodley、Nidetzky 和 Kratzer,2013 年)。
电化学研究
- 碱性介质中的电氧化:Zhou 等人(2010 年)对碱性介质中 Pd 电极上乙醇的电氧化进行了原位 FTIR 光谱研究。这项研究提供了对乙醇氧化中涉及的中间体和产物的见解,这对于工业和环境应用至关重要 (Zhou、Wang、Lin、Tian 和 Sun,2010 年)。
合成和化学性质
合成技术:Yang Lirong(2007 年)的研究详细介绍了通过 2-(4-氯苯基)乙酸的酯化和还原合成 2-(4-氯苯基)乙醇,展示了这些化合物的化学多功能性和潜在的工业应用 (Yang Lirong,2007 年)。
2-(2-氯乙氧基)乙醇的氧化:Xiang Hong-lin(2008 年)的一项研究介绍了通过 2-(2-氯乙氧基)乙醇的氧化合成 2-(2-氯乙氧基)乙酸,比较了不同的氧化剂并优化了该工艺用于工业应用 (Xiang Hong-lin,2008 年)。
安全和危害
属性
IUPAC Name |
2-(2-chlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGMCQSIVZGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67967-76-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1065897 | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)ethanol | |
CAS RN |
15480-00-9, 29533-21-9 | |
| Record name | 2-(2-Chlorophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15480-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015480009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(chlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















